molecular formula C11H14ClNO3 B5604213 ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate

ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B5604213
M. Wt: 243.68 g/mol
InChI Key: JHSUKDARMKBUFX-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and chloromethyl groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)14)8(5-12)13-10/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSUKDARMKBUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)CCl)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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